

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzenesulfonamide

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Compound of Interest

Compound Name: 4-Bromo-2,5-difluorobenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2,5-difluorobenzenesulfonamide**, a halogenated aromatic sulfonamide of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, outlines a likely synthetic pathway with experimental protocols for key steps, and discusses its potential applications based on the known biological activities of structurally related compounds.

Core Compound Properties

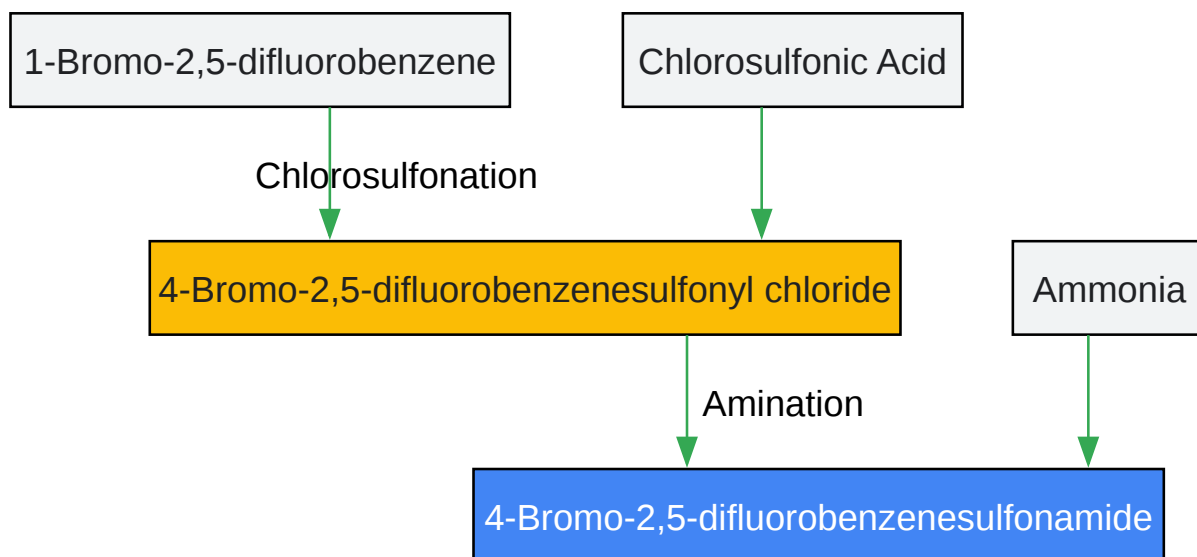
4-Bromo-2,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. Its key quantitative data are summarized in the table below.

Property	Value	Reference
Molecular Weight	272.07 g/mol	[1]
Molecular Formula	C ₆ H ₄ BrF ₂ NO ₂ S	[1]
CAS Number	214209-98-0	[1]
Melting Point	167-169 °C	[1]
Physical State	Solid	
Hazard Classification	Irritant, Corrosive (Causes severe skin burns and eye damage)	[1][2]

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide** logically proceeds via a two-step process starting from 1-bromo-2,5-difluorobenzene. The first step involves the formation of the intermediate, 4-bromo-2,5-difluorobenzenesulfonyl chloride, which is then subsequently reacted with ammonia to yield the final sulfonamide.

Logical Synthesis Workflow



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Caption: Proposed synthesis of **4-Bromo-2,5-difluorobenzenesulfonamide**.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

The formation of the sulfonyl chloride intermediate is a critical step. While a specific detailed protocol for the synthesis of 4-bromo-2,5-difluorobenzenesulfonyl chloride from 1-bromo-2,5-difluorobenzene was not found, a general and widely used method for the chlorosulfonation of aromatic compounds is presented below. This protocol is based on established chemical principles for such transformations.

Experimental Protocol: Chlorosulfonation of 1-Bromo-2,5-difluorobenzene

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
- **Reactant Charging:** Charge the flask with 1-bromo-2,5-difluorobenzene.
- **Reaction:** Cool the flask in an ice bath to 0-5 °C. Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral. The crude 4-bromo-2,5-difluorobenzenesulfonyl chloride can be further purified by recrystallization from a suitable solvent (e.g., hexanes or a mixture of hexanes and dichloromethane). The pure product is a solid with a melting point of 38-42 °C.[3]

Properties of the Intermediate:

Property	Value	Reference
Molecular Weight	291.50 g/mol	[3]
Molecular Formula	C ₆ H ₂ BrClF ₂ O ₂ S	[3]
CAS Number	207974-14-9	[3]
Melting Point	38-42 °C	[3]

Step 2: Synthesis of 4-Bromo-2,5-difluorobenzenesulfonamide

The final step is the conversion of the sulfonyl chloride to the sulfonamide via reaction with ammonia. A specific, detailed protocol for this exact transformation was not available in the searched literature. However, the following is a general and reliable method for the synthesis of primary sulfonamides from sulfonyl chlorides.

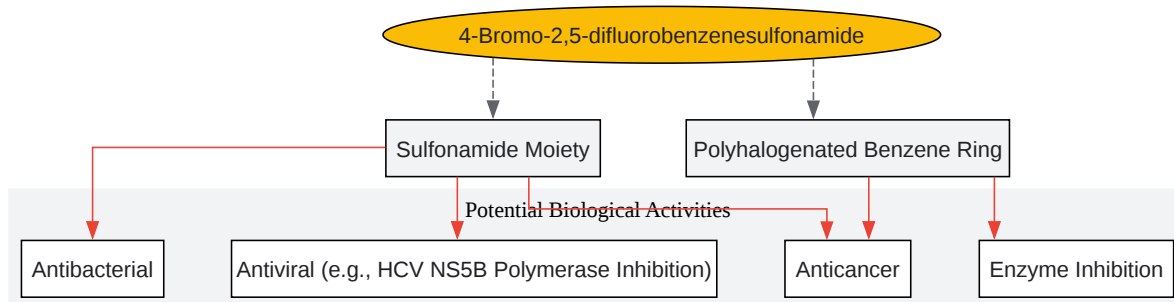
Experimental Protocol: Amination of 4-Bromo-2,5-difluorobenzenesulfonyl chloride

- **Reaction Setup:** In a fume hood, dissolve 4-bromo-2,5-difluorobenzenesulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran, dioxane, or acetone) in a round-bottom flask equipped with a magnetic stirrer.
- **Reaction:** Cool the solution in an ice bath. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is typically exothermic.
- **Reaction Progression:** Stir the reaction mixture at room temperature for a few hours. The completion of the reaction can be monitored by TLC.
- **Work-up:** If an aqueous ammonia solution was used, dilute the reaction mixture with water. The product, being a solid, should precipitate.
- **Purification:** Collect the solid product by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure **4-Bromo-2,5-difluorobenzenesulfonamide**.

Potential Applications and Biological Significance

While specific biological activities for **4-Bromo-2,5-difluorobenzenesulfonamide** have not been extensively reported, its structural motifs—the sulfonamide group and the polyhalogenated benzene ring—are present in numerous biologically active molecules. This suggests potential areas for its application in drug discovery and development.

Inferred Potential Biological Activities



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Caption: Inferred biological activities based on structural motifs.

- As a Pharmaceutical Intermediate: The primary and most immediate application of **4-Bromo-2,5-difluorobenzenesulfonamide** is as a building block in organic synthesis. The bromine atom can be functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), and the sulfonamide group can be further modified, allowing for the creation of a diverse library of compounds for screening. Fluorinated heterocyclic compounds, in particular, are of great interest in drug development for their ability to enhance metabolic stability and bioavailability.^[1]
- Potential as an Enzyme Inhibitor: The sulfonamide functional group is a well-known pharmacophore present in a wide range of drugs, including antibacterial agents and inhibitors of enzymes like carbonic anhydrases and proteases. Research on structurally

similar compounds suggests that they may act as inhibitors of enzymes such as the hepatitis C virus (HCV) NS5B polymerase.[4]

- Anticancer and Antiviral Research: The strategic placement of fluorine and bromine atoms on the benzene ring can significantly alter the electronic properties and lipophilicity of the molecule. These modifications can lead to enhanced binding affinity to biological targets and improved membrane permeability, which are desirable properties for antiviral and anticancer drug candidates.[1][4]

In conclusion, while **4-Bromo-2,5-difluorobenzenesulfonamide** is primarily a research chemical and a synthetic intermediate, its structural features suggest it could be a valuable starting point for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Further biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.

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